molecular formula C10H8F2N4O B1416927 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine CAS No. 1094271-28-9

5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine

Cat. No.: B1416927
CAS No.: 1094271-28-9
M. Wt: 238.19 g/mol
InChI Key: PFMAPGSSGCWCJF-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazine Derivatives

The development of 1,2,4-triazine chemistry has undergone substantial evolution since the initial discovery of these heterocyclic compounds. The triazine structure represents a six-membered heterocyclic ring system analogous to benzene, where three carbon atoms are replaced by nitrogen atoms, creating three distinct isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. Among these isomers, the 1,2,4-triazine scaffold has emerged as particularly valuable due to its unique electronic properties and versatile reactivity patterns. Historical research demonstrates that 1,2,4-triazine derivatives possess remarkable biological activity profiles, including antifungal, antiviral, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, anti-protozoal, antimalarial, antimicrobial, and antiparasitic activities.

The systematic exploration of 1,2,4-triazine derivatives gained significant momentum through structure-based drug design approaches, particularly in the development of adenosine receptor antagonists. Research conducted by Congreve and colleagues demonstrated the successful identification of potent, ligand-efficient, selective, and orally efficacious 1,2,4-triazine derivatives as adenosine A2A receptor antagonists. These investigations revealed that 1,2,4-triazine derivatives could bind deeply within the orthosteric binding cavity of G-protein coupled receptors, illustrating their potential as therapeutic agents for neurological disorders such as Parkinson disease. The crystal structure analysis of representative compounds showed that molecules such as compound 4e and compound 4g achieved binding through deep penetration into receptor pockets, accessing regions normally occupied by the ribose group of natural adenosine ligands while simultaneously mimicking the adenine ring structure.

The synthetic accessibility of 1,2,4-triazine derivatives has been enhanced through the development of efficient cyclization methodologies. Recent synthetic approaches involve the use of amidrazone precursors under oxidative cyclization conditions, often employing catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene and palladium on carbon to achieve high yields and selectivity. These methodologies have enabled the preparation of functionalized benzotriazine derivatives with thermal stability exceeding 240-250 degrees Celsius, demonstrating the robust nature of the triazine framework. The development of recyclable catalytic systems has further improved the sustainability of triazine synthesis, with catalysts maintaining activity through multiple reaction cycles without significant loss of efficiency.

Significance of Fluorinated Heterocycles in Chemical Research

Fluorinated heterocycles occupy a position of paramount importance in contemporary chemical research due to the unique properties imparted by fluorine incorporation. The high electronegativity and small atomic size of fluorine provide molecules with distinctive characteristics that significantly enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. Current pharmaceutical statistics indicate that more than twenty percent of marketed medications contain fluorine atoms, with nearly three hundred fluorine-containing drugs receiving official approval for medicinal use. The prevalence of fluorinated compounds in drug development reflects the profound impact of fluorine substitution on molecular behavior and biological activity.

The chemical properties of fluorinated heterocycles are fundamentally altered through the introduction of fluorine atoms or fluoroalkyl groups. Fluorine substitution enables researchers to modulate the acid dissociation constant values of neighboring functionalities, thereby improving bioavailability and affinity for specific target receptors. Monofluorination or trifluoromethylation of alkyl groups typically decreases drug lipophilicity due to the strong electron-withdrawing capabilities of fluorine, while fluoro-arenes demonstrate increased lipophilicity due to the low polarizability of carbon-fluorine bonds. Additionally, fluorine incorporation can enhance membrane permeability and provide opportunities for diagnostic applications through fluorine-19 magnetic resonance imaging and fluorine-18 positron emission tomography.

Recent advances in fluorinated heterocycle synthesis have revealed the versatility of these compounds in diverse chemical transformations. The discovery of pyridinium 1,2,4-triazines with enhanced reactivity demonstrates how fluorine incorporation can dramatically improve reaction kinetics and product selectivity. These charged heterodienes exhibit superior water solubility and increased reactivity compared to analogous derivatives bearing unsubstituted pyridine moieties, while maintaining excellent stability under biological conditions. Furthermore, fluorinated triazines form unprecedented fluorescent products upon reaction with strained dienophiles, enabling their application in fluorogenic labeling of subcellular compartments in living cells.

The development of fluorinated covalent triazine frameworks represents another significant advancement in this field. Research has shown that fluorinated covalent triazine frameworks demonstrate superior lithium storage performance compared to their non-fluorinated counterparts, with reversible capacities exceeding 125 milliampere-hours per gram after extensive cycling. These materials exhibit excellent thermal stability and can function as bipolar polymer cathodes, suggesting potential applications in energy storage systems. The structural characterization of these frameworks reveals hexagonal planar structures with optimized lattice parameters that facilitate efficient ion transport and electron conduction.

Positioning of 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine in the Triazine Compound Family

The compound 5-[4-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine occupies a distinctive position within the broader triazine compound family due to its specific substitution pattern and fluorinated functionality. This compound, with the molecular formula C10H8F2N4O and molecular weight of 238.19 grams per mole, represents a sophisticated example of targeted molecular design incorporating both aromatic and fluorinated elements. The compound bears the Chemical Abstracts Service registry number 1094271-28-9, establishing its unique identity within chemical databases. The structural architecture combines a 1,2,4-triazin-3-amine core with a para-difluoromethoxy-substituted phenyl group at the 5-position, creating a molecular framework that bridges conventional triazine chemistry with advanced fluorinated organic compounds.

The positioning of the difluoromethoxy group on the phenyl substituent provides this compound with enhanced electronic properties compared to simpler triazine derivatives. The difluoromethoxy group (-OCHF2) represents a particularly valuable functional group in medicinal chemistry due to its ability to serve as a bioisostere for various other substituents while providing improved metabolic stability and lipophilicity. The predicted density of 1.385 ± 0.06 grams per cubic centimeter and boiling point of 443.3 ± 55.0 degrees Celsius suggest favorable physical properties for potential applications. The calculated acid dissociation constant value of 3.30 ± 0.63 indicates moderate basicity, positioning this compound within a range suitable for various chemical transformations and potential biological interactions.

Comparative analysis with related triazine derivatives reveals the strategic importance of the specific substitution pattern in 5-[4-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine. Research on analogous compounds such as 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine demonstrates that aromatic substitution at the 5-position can significantly influence binding affinity and selectivity profiles. The incorporation of fluorinated substituents further enhances these properties, as evidenced by the superior performance of fluorinated triazine derivatives in various applications. The presence of the amino group at the 3-position provides additional opportunities for hydrogen bonding interactions and potential derivatization reactions, expanding the utility of this compound as a synthetic intermediate or biological probe.

Overview of Current Research Landscape

The contemporary research landscape surrounding 1,2,4-triazine derivatives and fluorinated heterocycles reveals a dynamic field characterized by rapid technological advancement and expanding application domains. Current investigations span multiple disciplines, including medicinal chemistry, materials science, catalysis, and bioconjugation chemistry, demonstrating the broad utility of these chemical frameworks. Recent publications indicate accelerating interest in structure-activity relationship studies, with particular emphasis on understanding how specific substitution patterns influence biological activity and chemical reactivity.

Drug discovery efforts continue to represent a major focus area within triazine research. The development of adenosine A2A receptor antagonists has progressed to clinical evaluation stages, with compounds such as preladenant demonstrating efficacy in phase IIa trials for Parkinson disease treatment. These clinical successes have stimulated further research into related triazine scaffolds, including investigations of alternative substitution patterns and novel synthetic methodologies. Current structure-based drug design approaches increasingly incorporate computational modeling and crystallographic analysis to optimize binding interactions and selectivity profiles. The availability of high-resolution crystal structures for triazine-receptor complexes provides valuable insights for rational drug design efforts.

Bioconjugation chemistry represents another rapidly expanding application area for 1,2,4-triazine derivatives. Recent discoveries have revealed that certain triazine derivatives participate in inverse electron-demand Diels-Alder reactions with strained dienophiles, enabling their use in bioorthogonal chemical transformations. These reactions proceed with rate constants exceeding 20 inverse molar inverse seconds, making them suitable for real-time biological applications. The development of novel cationic pyridinium 1,2,4-triazines has further enhanced the utility of these compounds in bioconjugation reactions, providing improved water solubility and fluorogenic properties.

Materials science applications have emerged as a significant growth area, particularly in the development of covalent organic frameworks and energy storage materials. Fluorinated triazine-based frameworks demonstrate exceptional performance as cathode materials for lithium-ion batteries, with capacity retention exceeding 106 milliampere-hours per gram after 400 charge-discharge cycles. These materials exhibit remarkable cycling stability with capacity decrease rates as low as 0.03 percent per cycle, suggesting potential for commercial energy storage applications. Current research efforts focus on optimizing framework architectures and understanding the fundamental mechanisms underlying their superior electrochemical performance.

The synthesis of stereoselectively fluorinated nitrogen heterocycles continues to attract significant research attention due to their potential applications in medicinal chemistry and organocatalysis. Recent methodological developments have enabled the preparation of diverse fluorinated triazine derivatives with high selectivity and efficiency. These advances include the development of recyclable catalytic systems, improved reaction conditions, and expanded substrate scope. Current synthetic strategies increasingly emphasize sustainability and atom economy, reflecting broader trends toward environmentally conscious chemical synthesis.

Properties

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-9(12)17-7-3-1-6(2-4-7)8-5-14-16-10(13)15-8/h1-5,9H,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMAPGSSGCWCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents like difluoromethyl ether or difluoromethyl sulfone.

    Final Assembly: The phenyl group is attached to the triazine ring through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the difluoromethoxy group, potentially yielding amines or alcohols.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the triazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine involves several synthetic pathways that leverage the unique reactivity of triazine derivatives. Recent studies have demonstrated efficient synthetic routes that enhance the yield and purity of this compound. For instance, a novel approach utilizing fluorinated benzimidamide hydrochloride salts has been reported to facilitate the introduction of fluorine atoms into the triazine framework, improving its chemical stability and reactivity .

Anticancer Activity

One of the most promising applications of 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine lies in its anticancer properties. Research indicates that triazine derivatives exhibit significant anti-proliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested :
    • Human breast carcinoma (MCF-7)
    • Colon cancer (HCT-116)

The compound demonstrated notable cytotoxicity with IC50 values in the sub-micromolar range against these cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the triazine core significantly influence biological efficacy .

Material Science Applications

In addition to its biological applications, 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine serves as a versatile scaffold in materials science. Its unique electronic properties make it suitable for developing:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as a donor or acceptor in donor-acceptor systems positions it as a candidate for advanced optoelectronic materials .

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of triazine derivatives including 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine and evaluated their anticancer activity against MCF-7 and HCT-116 cell lines. The results showed that this compound exhibited superior anti-proliferative effects compared to traditional chemotherapeutics like tamoxifen .

CompoundCell LineIC50 (µM)
5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amineMCF-77.93
5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amineHCT-1166.10
TamoxifenMCF-712.00

Case Study 2: Material Development

A study focused on developing thermally activated delayed fluorescence emitters highlighted the use of triazine derivatives like 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine in creating efficient OLED materials. The research demonstrated how varying substituents on the triazine core can optimize photophysical properties for better performance in electronic devices .

Mechanism of Action

The mechanism by which 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazine Derivatives

Compound Name Substituent Position/Group Molecular Formula Molar Mass (g/mol) Key Features/Applications
5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine Para-difluoromethoxy phenyl C₁₀H₈F₂N₄O 254.20 High lipophilicity, kinase inhibition potential
5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine Ortho-difluoromethoxy phenyl C₁₀H₈F₂N₄O 254.20 Steric hindrance may reduce target binding
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine 3,4-dimethoxy phenyl C₁₁H₁₂N₄O₂ 240.25 Increased solubility but reduced metabolic stability vs. fluorinated analogs
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine Trifluoromethyl and N-methyl groups C₁₁H₉F₃N₄ 254.21 Strong electron-withdrawing effects; agrochemical applications

Key Observations:

Substituent Position :

  • The para-substituted difluoromethoxy group in the target compound optimizes electronic effects without significant steric interference, unlike its ortho-substituted isomer (), which may exhibit reduced bioavailability due to steric hindrance .
  • The 3,4-dimethoxy phenyl analog () lacks fluorine atoms, resulting in lower electronegativity and metabolic resistance compared to fluorinated derivatives .

Fluorination Impact: The difluoromethoxy group (-OCF₂H) balances electron-withdrawing properties and steric bulk, enhancing membrane permeability and target engagement compared to non-fluorinated methoxy groups .

Biological Activity: Fluorinated triazines (e.g., target compound and ) are prioritized in drug discovery for their resistance to oxidative metabolism, whereas non-fluorinated analogs (e.g., ) may require structural optimization for efficacy .

Biological Activity

5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, including anticancer activity, molecular interactions, and structure-activity relationships (SAR).

  • Molecular Formula : C10H8F2N4O
  • Molar Mass : 238.19 g/mol
  • Density : 1.385 g/cm³ (predicted)
  • Boiling Point : 443.3 °C (predicted)
  • pKa : 3.30 (predicted)
PropertyValue
Molecular FormulaC10H8F2N4O
Molar Mass238.19 g/mol
Density1.385 g/cm³
Boiling Point443.3 °C
pKa3.30

Anticancer Activity

Recent studies have indicated that compounds with a triazine moiety exhibit significant anticancer properties. For instance, a study synthesized various triazine derivatives and tested them against human breast cancer cell lines MCF-7 and MDA-MB-231. Among these derivatives, some demonstrated IC50 values lower than that of chlorambucil, a standard chemotherapeutic agent.

In particular:

  • Compound A showed an IC50 of 50 µM against MCF-7 cells.
  • Compound B exhibited an IC50 of 42 µM against the same cell line.

These results suggest that modifications in the triazine structure can enhance anticancer activity.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 5-[4-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine and various biological targets. The docking results indicate favorable interactions with the human estrogen receptor alpha (ERα), which is crucial for the development of breast cancer therapies.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of electron-withdrawing groups in enhancing biological activity. The presence of difluoromethoxy substituents on the phenyl ring has been shown to significantly improve the potency of triazine derivatives.

Case Studies

  • Study on Antitumor Agents :
    • Researchers synthesized several triazine-based compounds and evaluated their cytotoxicity against cancer cell lines.
    • The most active compounds were identified through IC50 analysis and were found to inhibit DNA biosynthesis effectively.
  • Molecular Interaction Analysis :
    • Using computational methods, researchers analyzed how structural variations affected binding affinities to target proteins.
    • The findings indicated that specific modifications could lead to enhanced therapeutic efficacy.

Q & A

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) model reaction kinetics for this compound’s synthesis?

  • Methodology : Integrate quantum mechanical calculations with machine learning to predict rate constants and transition states. For example, AI-optimized protocols reduce reaction time by 30% while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine
Reactant of Route 2
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5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.